tert-Butyl benzylglycinate

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Select this protected glycine for its unique orthogonal deprotection strategy. The acid-labile tert-butyl ester and hydrogenolyzable benzyl group enable sequential functionalization—removing Bn (Pd/C, H2) leaves the tBu ester intact—a capability absent in mono-protected glycines. Ideal for SPPS, branched/cyclic peptides, and heterobifunctional ADC linkers. Achieves 89% yields in scale-up syntheses and resists racemization.

Molecular Formula C13H19NO2
Molecular Weight 221.3
CAS No. 7662-76-2
Cat. No. B2734447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl benzylglycinate
CAS7662-76-2
Molecular FormulaC13H19NO2
Molecular Weight221.3
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNCC1=CC=CC=C1
InChIInChI=1S/C13H19NO2/c1-13(2,3)16-12(15)10-14-9-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3
InChIKeyUURAHTSUPDIUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl benzylglycinate (CAS 7662-76-2) Identity and Core Characteristics for Procurement


tert-Butyl benzylglycinate (CAS 7662-76-2), also known as N-benzylglycine tert-butyl ester, is a protected glycine derivative characterized by a tert-butyl ester on the carboxyl terminus and a benzyl-protected secondary amine. With a molecular formula of C13H19NO2 and a molecular weight of 221.29 g/mol [1], it serves as a versatile building block in peptide synthesis and medicinal chemistry. The compound exists as a solid at room temperature with a predicted density of 1.019 g/cm³ and a boiling point of 151-152 °C at 12 Torr . Its dual protection strategy—an acid-labile tert-butyl ester and a hydrogenolyzable benzyl group—enables orthogonal deprotection sequences that are foundational to complex multi-step synthetic routes [2].

Procurement Risks: Why tert-Butyl benzylglycinate Cannot Be Replaced by Generic Glycine tert-Butyl Esters


Substituting tert-butyl benzylglycinate with simpler glycine tert-butyl esters (e.g., H-Gly-OtBu, Boc-Gly-OtBu) or alternative N-protected glycine derivatives introduces critical synthetic constraints. The benzyl group on the secondary amine is not merely a protecting group; it functions as a hydrophobic handle and a synthetic lynchpin that enables orthogonal deprotection strategies—cleavable via hydrogenolysis under conditions where tert-butyl esters, Boc carbamates, and Fmoc groups remain intact [1]. This orthogonality is absent in mono-protected glycine esters. While the Boc/Bzl protection scheme is a classical peptide synthesis strategy, tert-butyl benzylglycinate uniquely positions both orthogonal functionalities on the same glycine backbone, enabling sequential deprotection in branched architectures that would be impossible with commercially standard building blocks .

Quantitative Evidence for Selecting tert-Butyl benzylglycinate Over Structural Analogs


Orthogonal Deprotection Compatibility Enables Sequential Functionalization in Branched Peptides

tert-Butyl benzylglycinate demonstrates true orthogonal compatibility in multi-protection schemes, a capability not shared by Boc-Gly-OtBu or Fmoc-Gly-OtBu, which both rely on acid-labile groups that would be cleaved under the same conditions. In a documented synthesis of branched dipeptides, researchers first removed the benzylamino group via hydrogenolysis while leaving the tert-butyl ester intact, then subsequently cleaved the tert-butyl ester with TFA to facilitate cyclization . This sequential, chemoselective deprotection is impossible with dual acid-labile protection strategies. Furthermore, benzyl esters can be chemoselectively cleaved using nickel boride in methanol at ambient temperature in yields up to 95% within 5–60 minutes, while methyl, ethyl, and tert-butyl esters remain entirely unaffected under these conditions [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

High Synthetic Yield and Established Multi-Step Utility in Pyrrolidine-Based Scaffolds

tert-Butyl benzylglycinate is not only a protected amino acid but a demonstrated reactive building block in multi-step synthetic routes. A documented patent procedure achieved an 89.0% yield of the target compound via condensation of benzylamine with tert-butyl chloroacetate, followed by distillation at 120-125°C/2 mmHg . In a more complex application, N-benzylglycine t-butyl ester served as the starting material for condensation with acrolein to furnish a substituted pyrrolidine as an 8:1 epimeric mixture after equilibration, which was further elaborated through a 10-step sequence to a chiral pyrrolidinecarboxylate [1]. By comparison, H-Gly-OtBu (glycine tert-butyl ester) lacks the N-substitution required for such cycloaddition chemistry, while Boc-Gly-OtBu would require an additional deprotection step before N-alkylation could occur.

Synthetic Methodology Pyrrolidine Synthesis Process Chemistry

Commercial Availability at High Purity Grades (≥98%) Ensures Reproducibility

The commercial supply chain for tert-butyl benzylglycinate offers high-purity material that minimizes impurities in sensitive peptide coupling reactions. Multiple reputable vendors supply this compound with purity specifications of ≥98% or >98% [1], and one source lists NLT 98% purity with ISO certification for global pharmaceutical R&D . In contrast, H-Gly-OtBu is commonly offered as the hydrochloride salt, which introduces chloride counterions that can interfere with certain coupling chemistries and require additional neutralization steps. Boc-Gly-OtBu, while available at 99% purity, possesses a melting point of 66-68°C, which may affect handling and storage compared to tert-butyl benzylglycinate.

Quality Control Procurement Reproducibility

Recognized Precursor for Peptidomimetic Design with Favorable Lipophilicity (XLogP3 = 2.2)

The core structure of tert-butyl benzylglycinate resembles a peptide bond, making it a suitable building block for the design and synthesis of peptidomimetics with improved stability and pharmacokinetic properties . Its computed XLogP3 value of 2.2 [1] confers moderate lipophilicity, which is advantageous for membrane permeability in early-stage drug discovery programs. By comparison, H-Gly-OtBu (MW 131.17, no N-substitution) and Boc-Gly-OtBu (MW 231.29, XLogP3 ~1.5) offer different lipophilicity profiles and lack the benzyl hydrophobic handle. The benzyl group not only serves as a protecting group but also provides a π-stacking interaction motif that can enhance target binding affinity in peptidomimetic design.

Medicinal Chemistry Peptidomimetics Drug Design

High-Value Application Scenarios for tert-Butyl benzylglycinate in Research and Development


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Protection

tert-Butyl benzylglycinate is ideally suited for SPPS applications where sequential deprotection of amine and carboxyl functionalities is required. The benzyl group can be removed via hydrogenolysis (Pd/C, H2) without affecting the acid-labile tert-butyl ester, enabling selective exposure of the secondary amine for further elongation or cyclization . This orthogonal behavior is particularly valuable in the synthesis of branched and cyclic peptides where traditional Fmoc/tBu or Boc/Bzl strategies alone are insufficient. The compound's compatibility with standard coupling reagents and its resistance to racemization under SPPS conditions further enhance its utility [1].

Peptidomimetic Lead Optimization in Medicinal Chemistry

The benzyl group on tert-butyl benzylglycinate serves dual purposes: as a protecting group during synthesis and as a hydrophobic pharmacophoric element in the final molecule. This compound is recognized as a precursor for peptidomimetics, molecules designed to mimic peptide biological activity while offering superior metabolic stability and oral bioavailability . The XLogP3 value of 2.2 contributes favorable membrane permeability characteristics, making this building block particularly valuable for central nervous system (CNS) and intracellular target programs where passive diffusion is essential [2].

Multi-Step Synthesis of N-Heterocyclic Scaffolds

tert-Butyl benzylglycinate serves as a key starting material for constructing pyrrolidine and other N-heterocyclic frameworks. As demonstrated in a documented 10-step synthesis of a chiral pyrrolidinecarboxylate, the compound participates in condensation reactions with acrolein to yield functionalized pyrrolidines as epimeric mixtures that can be equilibrated to an 8:1 ratio and further elaborated [3]. This synthetic utility distinguishes it from simpler glycine tert-butyl esters, which lack the N-substitution necessary for such cycloaddition chemistry. Process chemists can leverage the reproducible 89% yield for the compound's synthesis to ensure cost-effective scale-up .

Development of ADC Linkers and Conjugation Chemistry

The orthogonal protecting groups on tert-butyl benzylglycinate make it an attractive building block for synthesizing cleavable linkers used in antibody-drug conjugates (ADCs). The benzyl group can be selectively removed to install payloads or targeting moieties while leaving the tert-butyl ester intact for later activation and conjugation to the antibody scaffold. This sequential deprotection capability enables the construction of heterobifunctional linkers with precisely controlled release kinetics . By comparison, building blocks with dual acid-labile protection cannot achieve the same level of sequential functionalization control.

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